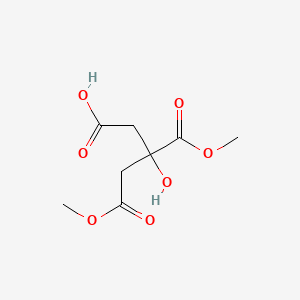

(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid

Descripción general

Descripción

El ácido cítrico dimetil es un derivado del ácido cítrico, donde dos de los grupos hidroxilo se reemplazan por grupos metilo. Este compuesto es conocido por su función como disolvente eutéctico profundo, lo que lo hace altamente eficiente en varias reacciones químicas. Se utiliza como catalizador y medio de reacción verde para la síntesis de varios compuestos orgánicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido cítrico dimetil se puede sintetizar mediante la esterificación del ácido cítrico con metanol. La reacción generalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido cítrico a ácido cítrico dimetil .

Métodos de producción industrial: En entornos industriales, la producción de ácido cítrico dimetil implica procesos de esterificación a gran escala. La reacción se lleva a cabo en un reactor de flujo continuo para maximizar la eficiencia y el rendimiento. El uso de técnicas de separación avanzadas, como la destilación y la cristalización, asegura la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido cítrico dimetil experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar cetonas y aldehídos correspondientes.

Reducción: Puede reducirse para formar alcoholes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como aminas y tioles.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen cetonas dimetil, alcoholes dimetil y varios derivados sustituidos .

Aplicaciones Científicas De Investigación

(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid exhibits significant biological activity, particularly in metabolic pathways. It is known to act as an intermediate in the biosynthesis of various natural products. Its ability to interact with enzymes involved in metabolic processes suggests potential therapeutic applications.

Case Study: Metabolic Pathways

A study demonstrated that this compound influences pathways related to energy metabolism and amino acid biosynthesis. The compound's interactions with specific enzymes can modulate these pathways, indicating its potential as a therapeutic agent for metabolic disorders.

Synthetic Organic Chemistry

The compound's unique chemical structure allows it to serve as a versatile building block in synthetic organic chemistry. Its functional groups enable it to act as both nucleophile and electrophile, facilitating various chemical reactions.

Pharmaceutical Applications

The compound has potential applications in drug development due to its interaction with various biological targets. It has been predicted to influence several key receptors and enzymes, which are critical in pharmacological processes.

Predicted Targets Table

| Target Name | Probability (%) | Model Accuracy (%) |

|---|---|---|

| Hypoxia-inducible factor 1 alpha | 95.52 | 85.14 |

| Nuclear factor NF-kappa-B p105 subunit | 94.97 | 96.09 |

| MAP kinase ERK2 | 94.59 | 83.82 |

| Cathepsin D | 87.20 | 98.95 |

Environmental Applications

The compound's biodegradation properties suggest potential use in environmental applications, particularly in bioremediation processes where organic pollutants need to be degraded.

Biodegradation Insights

Research indicates that this compound can be effectively broken down by microbial action, making it a candidate for environmentally friendly chemical processes.

Mecanismo De Acción

El mecanismo por el cual el ácido cítrico dimetil ejerce sus efectos implica su capacidad para actuar como un disolvente eutéctico profundo. Esta propiedad le permite disolver una amplia gama de compuestos orgánicos e inorgánicos, facilitando varias reacciones químicas. También actúa como catalizador al proporcionar un entorno óptimo para que ocurra la reacción, lo que aumenta la velocidad de reacción y el rendimiento .

Compuestos similares:

Ácido cítrico: El compuesto madre, ampliamente utilizado en las industrias alimentaria y farmacéutica.

Ácido cítrico trimetil: Otro derivado con tres grupos metilo, utilizado en aplicaciones similares a las del ácido cítrico dimetil.

Oxalato de dimetilo: Un compuesto relacionado utilizado como disolvente y en la síntesis de varios compuestos orgánicos.

Singularidad: El ácido cítrico dimetil es único debido a su doble función como disolvente y catalizador, lo que lo hace altamente eficiente en la promoción de diversas reacciones químicas. Su capacidad para actuar como un disolvente verde también lo hace ecológico y sostenible .

Comparación Con Compuestos Similares

Citric Acid: The parent compound, widely used in food and pharmaceutical industries.

Trimethyl Citric Acid: Another derivative with three methyl groups, used in similar applications as Dimethyl Citric Acid.

Dimethyl Oxalate: A related compound used as a solvent and in the synthesis of various organic compounds.

Uniqueness: Dimethyl Citric Acid is unique due to its dual role as a solvent and catalyst, which makes it highly efficient in promoting various chemical reactions. Its ability to act as a green solvent also makes it environmentally friendly and sustainable .

Actividad Biológica

(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid is a compound of increasing interest in biochemical research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. The molecular formula is CHO, and its structure includes hydroxyl, methoxy, and carbonyl groups that are pivotal for its interaction with biological targets.

This compound exhibits several mechanisms of action:

- Anti-infection : Demonstrates efficacy against various pathogens, including bacteria and viruses.

- Apoptosis Induction : Triggers programmed cell death in cancer cells, making it a candidate for cancer therapy.

- Immunomodulation : Influences immune responses, potentially aiding in the treatment of autoimmune diseases.

Key Biological Pathways

The compound interacts with multiple signaling pathways, which are summarized in the following table:

| Pathway | Effect |

|---|---|

| MAPK/ERK Pathway | Promotes cell proliferation |

| NF-κB Pathway | Modulates inflammatory responses |

| PI3K/Akt/mTOR Pathway | Supports cell survival and growth |

| JAK/STAT Signaling | Regulates immune functions |

1. Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anti-cancer properties .

2. Anti-Viral Properties

Research conducted by MedChemExpress highlighted the compound's effectiveness against influenza virus strains. In vitro assays demonstrated a 70% reduction in viral replication when treated with 50 µM of the compound .

3. Immunological Effects

A recent clinical trial investigated the immunomodulatory effects of this compound in patients with rheumatoid arthritis. The trial reported improved patient outcomes, including reduced inflammation markers and enhanced quality of life scores after 12 weeks of treatment .

Propiedades

IUPAC Name |

3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIHCBSQSYMFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229602 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53798-97-3 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl citrate?

A1: Dimethyl citrate has the molecular formula C8H12O7 and a molecular weight of 220.18 g/mol.

Q2: What are the key spectroscopic characteristics of dimethyl citrate?

A2: Dimethyl citrate can be characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, ] For instance, researchers used NMR and mass spectrometry to elucidate the structures of three monosubstituted citrate esters of codeine formed during a solid-state reaction between codeine phosphate and citric acid. []

Q3: In what natural sources has dimethyl citrate been found?

A3: Dimethyl citrate has been isolated from various natural sources, including:

- Fruits of Garcinia multiflora []

- Stem of Rhizophora stylosa Griff []

- Aspergillus niger strain BGD22 []

- Aspergillus aculeatus YM 311498 []

- Fruits of Clusia nemorosa []

- Tubers of Gastrodia elata Bl []

- Culture medium of the fungus Aspergillus candidus []

- Embelia laeta [, ]

- Dioscorea opposita Thunb. []

- Schisandra chinensis []

- Fruits of Prunus mume Sieb. Et Zucc []

- Fermentation filtrate of Aspergillus japonicus ZW1 []

- Fruits of Hippophae rhamnoides []

- Fruits of Opuntia ficus-indica var. saboten []

Q4: What biological activities have been reported for dimethyl citrate?

A4: Research suggests that dimethyl citrate exhibits several noteworthy biological activities:

- Antibacterial activity: It demonstrates weak antibacterial activity against Sarcina lutea and Bacillus subtilis. [] Additionally, a study found that dimethyl citrate, isolated from the fermentation filtrate of the fungus Aspergillus japonicus ZW1, displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting its potential as a biocontrol agent. []

- Anti-inflammatory activity: Dimethyl citrate isolated from sea buckthorn (Hippophae rhamnoides) fruits has shown potential anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. [] This effect is thought to be mediated through the inhibition of various inflammatory signaling pathways, including NF-κB and COX-2. []

- Monoamine oxidase B (MAO-B) inhibition: Citric acid methyl esters, including dimethyl citrate, isolated from the fruits of Opuntia ficus-indica var. saboten, have demonstrated inhibitory effects against MAO-B. [] This finding suggests potential applications in addressing neurological disorders.

Q5: Are there any potential applications of dimethyl citrate in agriculture?

A5: Yes, the nematicidal activity of dimethyl citrate against Meloidogyne incognita [] highlights its potential as a bio-nematicide in agriculture. Further research is necessary to explore its efficacy under field conditions and its impact on other organisms and the environment.

Q6: What is the mechanism of action of dimethyl citrate in suppressing inflammation?

A6: While the exact mechanism is still under investigation, studies suggest that dimethyl citrate may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. [] Additionally, it might also suppress the expression of iNOS and COX-2, enzymes responsible for producing inflammatory mediators like NO and prostaglandins. []

Q7: How can dimethyl citrate be synthesized?

A7: Dimethyl citrate can be synthesized through various methods, including the selective hydrolysis of trimethyl citrate. [] Another approach involves the reaction of codeine phosphate with citric acid, yielding dimethyl citrate as one of the products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.